
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone
説明
3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone, also known as 3-AMPT, is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used to study the effects of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, on behavior, cognition, and emotion.2 It has also been used to investigate the effects of drugs on the nervous system, including the effects of stimulants and depressants on behavior.3
作用機序
Target of Action
The primary target of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone is the cholinergic system . This system plays a crucial role in memory and cognitive functions . The compound has shown potent anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone interacts with its targets by inhibiting the activity of acetylcholinesterase . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved memory and cognitive function .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . It also impacts the oxidative stress parameters and ion pump activity . Oxidative stress can lead to neuronal damage, while ion pumps are essential for maintaining the electrochemical gradient across the neuron’s membrane . By modulating these pathways, the compound can potentially alleviate memory loss and cognitive deficits associated with conditions like Alzheimer’s disease .
Pharmacokinetics
Its potent anticholinesterase activity suggests that it may have good bioavailability
Result of Action
The compound’s action results in improved memory and cognitive function . It prevents the memory deficits induced by scopolamine, a drug that causes temporary amnesia . It also reduces acetylcholinesterase activity and oxidative damage, and increases Na+/K±ATPase activity in the cerebral cortex and hippocampus . These changes at the molecular and cellular level contribute to its neuroprotective effects .
実験室実験の利点と制限
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it can be administered orally, which makes it convenient for use in animal studies. However, (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone also has some limitations. It has a short half-life, meaning that it is quickly metabolized and eliminated from the body. Additionally, its effects may vary depending on the dose and route of administration.
将来の方向性
There are a variety of potential future directions for research related to (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone. For example, further research could be conducted to investigate the effects of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone on other neurotransmitters, such as glutamate and acetylcholine. Additionally, research could be conducted to investigate the effects of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone on various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, further research could be conducted to investigate the potential therapeutic uses of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone, such as its use as an anxiolytic or antidepressant.
特性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICTSBSTXDCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



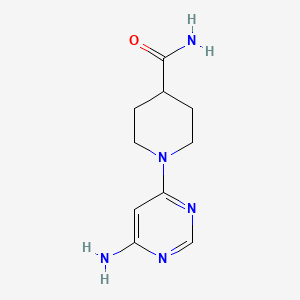
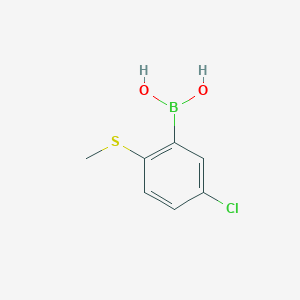
![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)
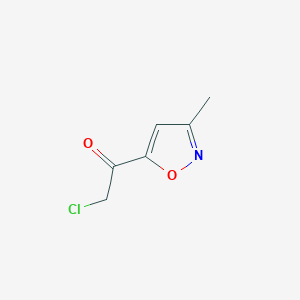


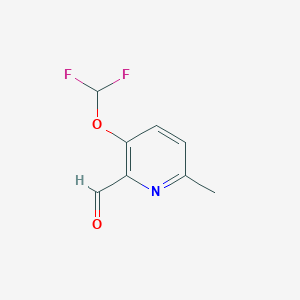
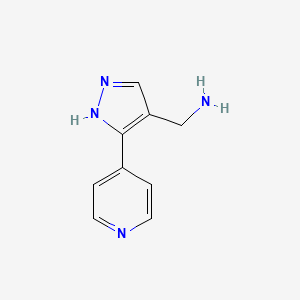
![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)

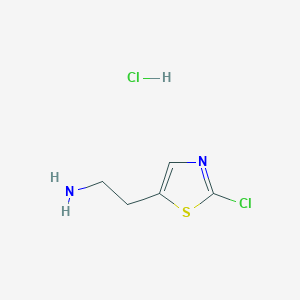
![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)